molecular formula C14H14N2O5 B13721591 Ethyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate

Ethyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13721591
M. Wt: 290.27 g/mol
InChI Key: UOMHFWVYPOBYSD-UHFFFAOYSA-N
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Description

Ethyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group at the 2-position and a 2-methoxy-5-nitrophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate typically involves the condensation of 2-methoxy-5-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 3-(2-Amino-5-nitrophenyl)-1H-pyrrole-2-carboxylate.

    Reduction: Formation of 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic acid.

    Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Ethyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate can be compared with other similar compounds such as:

    Ethyl 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylate: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    Ethyl 3-(2-Nitrophenyl)-1H-pyrrole-2-carboxylate: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    Ethyl 3-(2-Methoxy-5-chlorophenyl)-1H-pyrrole-2-carboxylate: Contains a chlorine atom instead of a nitro group, leading to different electronic and steric effects.

Properties

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

ethyl 3-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H14N2O5/c1-3-21-14(17)13-10(6-7-15-13)11-8-9(16(18)19)4-5-12(11)20-2/h4-8,15H,3H2,1-2H3

InChI Key

UOMHFWVYPOBYSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN1)C2=C(C=CC(=C2)[N+](=O)[O-])OC

Origin of Product

United States

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